molecular formula C8H15NO2S B1517482 Methyl 2-[methyl(thiolan-3-yl)amino]acetate CAS No. 1095511-68-4

Methyl 2-[methyl(thiolan-3-yl)amino]acetate

Cat. No.: B1517482
CAS No.: 1095511-68-4
M. Wt: 189.28 g/mol
InChI Key: IYNRJSWZESYWNA-UHFFFAOYSA-N
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Description

Methyl 2-[methyl(thiolan-3-yl)amino]acetate: is a chemical compound with the molecular formula C8H15NO2S. It is a derivative of thiolane, a sulfur-containing heterocycle, and is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of methyl 2-aminoacetate with methyl thiolan-3-ylmethylamine under controlled conditions.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis process involving the reaction of thiolane derivatives with appropriate reagents to introduce the amino and methyl groups.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

  • Sulfoxides and sulfones from oxidation reactions.

  • Amines from reduction reactions.

  • Various sulfur-containing derivatives from substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex sulfur-containing molecules. Biology: It serves as a reagent in biochemical assays and studies involving sulfur metabolism. Medicine: Industry: Utilized in the production of agrochemicals and other sulfur-containing industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways involving sulfur chemistry. It may act as a ligand for certain enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

  • Methyl 2-(thiolan-3-yl)acetate: A closely related compound with a similar structure but lacking the amino group.

  • 2-methyl-3-thiophenethiol: Another sulfur-containing compound with a different heterocyclic structure.

Uniqueness: Methyl 2-[methyl(thiolan-3-yl)amino]acetate is unique due to its combination of sulfur and amino functionalities, which allows for a wider range of chemical reactions and applications compared to its similar compounds.

Properties

IUPAC Name

methyl 2-[methyl(thiolan-3-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-9(5-8(10)11-2)7-3-4-12-6-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNRJSWZESYWNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C1CCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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